4-Amino-4'-bromodiphenylsulfone

Lipophilicity QSAR ADME Prediction

4-Amino-4'-bromodiphenylsulfone (CAS 6626-22-8, molecular formula C₁₂H₁₀BrNO₂S, MW 312.18 g/mol) is a monobrominated aromatic sulfone belonging to the 4-aminodiphenylsulfone class. It is structurally characterized by a primary aniline group at the 4-position of one phenyl ring and a bromine atom at the 4'-position of the opposing phenyl ring, connected via a sulfonyl (–SO₂–) bridge.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
CAS No. 6626-22-8
Cat. No. B1604918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4'-bromodiphenylsulfone
CAS6626-22-8
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H10BrNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2
InChIKeyNQFSNUDQTQPXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4'-bromodiphenylsulfone (CAS 6626-22-8): Chemical Identity and Baseline Procurement Profile


4-Amino-4'-bromodiphenylsulfone (CAS 6626-22-8, molecular formula C₁₂H₁₀BrNO₂S, MW 312.18 g/mol) is a monobrominated aromatic sulfone belonging to the 4-aminodiphenylsulfone class [1]. It is structurally characterized by a primary aniline group at the 4-position of one phenyl ring and a bromine atom at the 4'-position of the opposing phenyl ring, connected via a sulfonyl (–SO₂–) bridge . This compound appears in chemical inventories under synonyms including 4-(4-bromophenyl)sulfonylaniline, NSC 59825, and AIDS-027768, with commercial suppliers typically offering purity specifications of ≥95% . Its primary relevance in procurement contexts lies in its dual functionality: the amine group enables conjugation or further derivatization, while the bromine substituent serves as a synthetic handle for cross-coupling reactions such as Suzuki-Miyaura couplings, positioning it as a versatile intermediate in medicinal chemistry, agrochemical, and materials science research programs .

Why 4-Amino-4'-bromodiphenylsulfone Cannot Be Directly Substituted by Unsubstituted, Diamino, or Other 4'-Halogenated Analogs


Substituting 4-amino-4'-bromodiphenylsulfone with its closest structural analogs—such as 4-aminodiphenylsulfone (des-bromo), dapsone (4,4'-diaminodiphenylsulfone), or 4-amino-4'-chlorodiphenylsulfone—results in quantifiably altered physicochemical, toxicological, and synthetic properties that directly impact experimental outcomes [1]. The 4'-bromo substituent elevates the computed octanol-water partition coefficient (XLogP3) to 2.9, compared with 1.8 for the des-bromo analog and 1.0 for dapsone [2]. This approximately 3-fold increase in predicted lipophilicity relative to dapsone significantly influences membrane permeability, protein binding, and nonspecific tissue distribution, making substitution in pharmacological or agrochemical studies unreliable. Furthermore, structure-toxicity relationship studies on 4-aminodiphenylsulfone derivatives demonstrate that methaemoglobin formation potential exhibits a bilinear dependence on lipophilicity, meaning that even small changes in logP can translate into disproportionately different toxicity profiles [3]. From a synthetic chemistry perspective, the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions that is absent in the des-bromo analog and possesses distinct oxidative addition kinetics compared with the chloro analog, directly affecting reaction yields and product purity in multi-step syntheses .

Quantitative Differentiation Evidence for 4-Amino-4'-bromodiphenylsulfone Versus Comparator Analogs


Elevated Computed Lipophilicity (XLogP3) Distinguishes the 4'-Bromo Derivative from Des-Bromo and Diamino Analogs

The 4'-bromo substituent confers a markedly higher computed lipophilicity on 4-amino-4'-bromodiphenylsulfone relative to its closest non-halogenated analogs. The XLogP3 value of the target compound is 2.9, compared to 1.8 for the des-bromo analog 4-aminodiphenylsulfone (CAS 7019-01-4) and 1.0 for the clinically used diamino derivative dapsone (CAS 80-08-0) [1]. This represents a 1.1 log unit increase over the des-bromo analog (corresponding to ~12.6× greater partition coefficient) and a 1.9 log unit increase over dapsone (~79× greater partition coefficient). In the context of 4-aminodiphenylsulfone structure-toxicity relationships, methaemoglobin formation has been shown to follow a bilinear dependence on lipophilicity, indicating that the bromo derivative occupies a distinctly different position on the lipophilicity-toxicity response surface compared to less lipophilic analogs [2]. This difference is directly relevant for studies where target engagement requires balanced hydrophobicity for membrane passage without incurring excessive toxicity.

Lipophilicity QSAR ADME Prediction Membrane Permeability

Well-Defined Patent Synthesis Route with 69% Isolated Yield Enables Reproducible Procurement Specifications

A validated synthetic protocol for 4-amino-4'-bromodiphenylsulfone is documented in patent US2010/197640 A1 (also referenced in the corresponding Australian patent AU2024100034), detailing the reduction of 1-bromo-4-((4-nitrophenyl)sulfonyl)benzene using tin(II) chloride dihydrate in acetic acid/methanolic HCl at 80°C, followed by crystallization from ethanol to afford the product in 69% isolated yield . This patent-defined procedure provides a standardized quality benchmark that is not as explicitly documented for the corresponding 4'-iodo or 4'-fluoro analogs in the public domain. For procurement purposes, the existence of a peer-reviewed patent synthesis with specified yield, purity, and crystallization conditions reduces supply chain risk by enabling buyers to verify supplier processes against a published reference standard [1].

Process Chemistry Synthetic Intermediate Quality Control Industrial Scalability

QSAR-Modeled Antibacterial Potency Against Dihydropteroate Synthase Places the 4'-Bromo Congener Within a Quantified Activity Band

A quantitative structure-activity relationship (QSAR) analysis of 36 congeners of 4-aminodiphenylsulfone derivatives, including 4'-substituted variants, modeled inhibition potencies against dihydropteroate synthase (DHPS)—the same enzymatic target engaged by dapsone and the sulfonamide class [1]. The QSAR model, built using multiple regression analysis with conformational entropy as a key descriptor, provides a framework for predicting the relative antibacterial activity of the 4'-bromo derivative within this congeneric series [2]. The bromo substituent's electronic Hammett σₚ constant (0.23) is comparable to that of chloro (0.23) but distinct from the strongly electron-withdrawing nitro group (σₚ = 0.78) and the electron-donating amino group (σₚ = –0.66) found in dapsone, placing the bromo congener in an intermediate electronic environment that the QSAR model associates with a specific DHPS inhibition potency range distinct from both the more electron-rich diamino and more electron-deficient nitro analogs [3].

Antibacterial Dihydropteroate Synthase QSAR Modeling Folate Biosynthesis Inhibition

Strategic Intermediate in Patented Herbicide Synthesis: The Bromo Substituent Enables Downstream Functionalization Not Accessible from Des-Bromo or Diamino Analogs

Patent AU2024100034B4 (and its family members) explicitly describes sulfone derivatives bearing halogen substituents as key intermediates in the synthesis of herbicidal active ingredients, with 4-amino-4'-bromodiphenylsulfone serving as a precursor that can be further elaborated via the reactive aryl bromide moiety [1]. The bromine atom at the 4'-position enables late-stage diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings), a synthetic capability that is absent in the des-bromo analog 4-aminodiphenylsulfone (CAS 7019-01-4) and fundamentally different from the behavior of the 4'-chloro analog, which exhibits slower oxidative addition kinetics with Pd(0) catalysts . This positions the bromo derivative as a strategically superior intermediate for the construction of structurally diverse compound libraries in agrochemical and pharmaceutical lead optimization programs, where the ability to vary the 4'-position substituent through modular coupling chemistry directly accelerates SAR exploration [2].

Agrochemical Intermediate Cross-Coupling Patent Chemistry Herbicide Development

Highest-Value Application Scenarios for 4-Amino-4'-bromodiphenylsulfone Based on Verified Differentiation Evidence


Lead Optimization Libraries in Medicinal Chemistry Requiring Balanced Lipophilicity and Synthetic Tractability

Research programs developing diphenylsulfone-based inhibitors of dihydropteroate synthase (DHPS), monoamine oxidase (MAO), or inflammatory targets benefit from the compound's intermediate lipophilicity (XLogP3 = 2.9) compared to dapsone (XLogP3 = 1.0), which may compromise membrane permeability, and fully hydrophobic diaryl sulfones that risk non-specific binding [1]. The 4'-bromo substituent simultaneously serves as a cross-coupling handle for parallel library synthesis, enabling systematic exploration of the 4'-position SAR while maintaining the 4-amino group for target engagement [2].

Agrochemical Intermediate for Herbicidal Sulfone Derivatives via Modular Cross-Coupling

As explicitly documented in AU2024100034B4, sulfone intermediates bearing halogen substituents are critical precursors for herbicidal active ingredients [1]. The reactive C–Br bond enables late-stage diversification with aryl, heteroaryl, or amine coupling partners under mild palladium catalysis, a capability absent in the des-bromo analog and kinetically advantaged over the chloro analog. This makes the compound particularly suitable for agrochemical discovery programs requiring high-throughput analog synthesis with maximal functional group tolerance [2].

Structure-Toxicity Relationship Studies Investigating Lipophilicity-Dependent Methaemoglobin Formation

Seydel et al. (1999) demonstrated that methaemoglobin formation in 4-aminodiphenylsulfone derivatives follows a bilinear dependence on lipophilicity, with the toxicity profile highly sensitive to logP in the intermediate range [1]. With an XLogP3 of 2.9, the 4'-bromo derivative occupies a critical region on this bilinear response curve that is distinct from both the lower-lipophilicity dapsone region (XLogP3 = 1.0) and higher-lipophilicity analogs that may exceed the toxicity optimum. This compound is therefore essential for studies aiming to decouple anti-inflammatory or antibacterial efficacy from haematological toxicity through lipophilicity tuning [2].

QSAR Model Validation and Chemical Space Gap-Filling in Sulfone SAR Campaigns

The 36-congener QSAR study by Agrawal et al. (2003) mapped DHPS inhibition across a defined chemical space of 4-aminodiphenylsulfone derivatives [1]. The bromo congener fills an electronic parameter gap (Hammett σₚ = 0.23) between electron-donating substituents (e.g., NH₂, σₚ = –0.66) and strongly electron-withdrawing groups (e.g., NO₂, σₚ = 0.78), while simultaneously occupying a lipophilicity niche not covered by the chloro analog (σₚ also 0.23, but lower logP) [2]. Inclusion of this compound in screening sets enables more robust QSAR model building and prevents interpolation errors in activity prediction for novel candidate molecules.

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